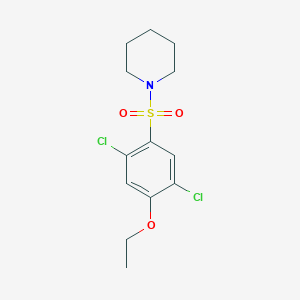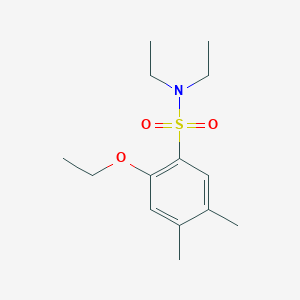
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether (DPPE) is a chemical compound that has been used in scientific research for its potential pharmacological properties. DPPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Wirkmechanismus
The exact mechanism of action of 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to modulate the activity of certain neurotransmitters, including dopamine and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to have anti-inflammatory effects in animal models of inflammation, as well as analgesic and anticonvulsant effects. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to have limited stability in certain conditions, which can affect its effectiveness in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether, including further investigation of its mechanism of action, as well as its potential as a treatment for neurodegenerative diseases. Other potential future directions include the development of new synthesis methods for 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether and the investigation of its potential as a treatment for other diseases, such as cancer and autoimmune disorders.
In conclusion, 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether is a chemical compound that has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been investigated for its potential as a treatment for neurodegenerative diseases. While further research is needed to fully understand the mechanism of action of 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether and its potential as a therapeutic agent, the current research suggests that 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has significant potential in the field of pharmacology.
Synthesemethoden
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with piperidine followed by treatment with sodium ethoxide. The resulting product is then reduced with sodium borohydride to yield 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory agent, as well as its potential as an analgesic and anticonvulsant. 2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
2,5-Dichloro-4-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
Molekularformel |
C13H17Cl2NO3S |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-2-19-12-8-11(15)13(9-10(12)14)20(17,18)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
ZFMMDAFRXQTGNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)







![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B225578.png)




